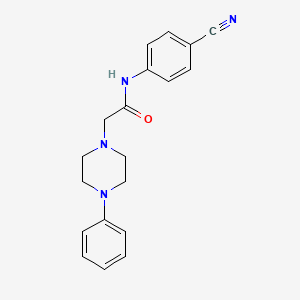
N-(4-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide, also known as TRO19622, is a small molecule drug that has been developed for the treatment of central nervous system (CNS) disorders. It is a potent and selective inhibitor of the glycine transporter type 1 (GlyT1), which is responsible for the reuptake of glycine in the CNS. Glycine is an important neurotransmitter that plays a role in the regulation of synaptic transmission, neuronal excitability, and synaptic plasticity. By inhibiting the reuptake of glycine, TRO19622 increases the availability of glycine in the synaptic cleft, which enhances the function of N-methyl-D-aspartate (NMDA) receptors and improves the symptoms of CNS disorders.
作用機序
N-(4-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide acts as a competitive inhibitor of GlyT1, which is expressed in astrocytes and presynaptic terminals in the CNS. GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, which regulates the activity of NMDA receptors. NMDA receptors are involved in various physiological processes, including learning and memory, synaptic plasticity, and neuronal development. By inhibiting GlyT1, this compound increases the availability of glycine in the synaptic cleft, which enhances the function of NMDA receptors and improves the symptoms of CNS disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the CNS. It increases the levels of glycine in the synaptic cleft, which enhances the function of NMDA receptors and improves synaptic plasticity. It also modulates the activity of other neurotransmitter systems, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. This compound has been shown to have a good safety profile and does not cause significant side effects in preclinical and clinical studies.
実験室実験の利点と制限
N-(4-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide has several advantages for lab experiments. It is a selective inhibitor of GlyT1, which allows for the specific modulation of the glycine system without affecting other neurotransmitter systems. It has been extensively studied in animal models and clinical trials, which provides a wealth of data on its pharmacological and behavioral effects. However, this compound has some limitations for lab experiments. It is a small molecule drug that requires systemic administration, which may affect its distribution and metabolism in the body. It also has a relatively short half-life, which may require frequent dosing in long-term experiments.
将来の方向性
There are several future directions for the research and development of N-(4-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide. One direction is to explore its potential for the treatment of other CNS disorders, such as Alzheimer's disease and Parkinson's disease, which are characterized by synaptic dysfunction and neurodegeneration. Another direction is to investigate the mechanisms underlying its effects on synaptic plasticity and cognitive function, which may provide insights into the pathophysiology of CNS disorders. Additionally, the development of new formulations and delivery methods may improve the pharmacokinetic properties of this compound and enhance its therapeutic efficacy.
合成法
The synthesis of N-(4-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide involves several steps, starting from 4-cyanophenylacetic acid and 4-phenylpiperazine. The first step is the formation of the amide bond between 4-cyanophenylacetic acid and 4-phenylpiperazine, which is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with acetic anhydride and an acid catalyst to form the final product, this compound. The overall yield of the synthesis is around 30%, and the purity of the product can be improved by recrystallization.
科学的研究の応用
N-(4-cyanophenyl)-2-(4-phenyl-1-piperazinyl)acetamide has been extensively studied in preclinical and clinical trials for the treatment of various CNS disorders, including schizophrenia, depression, anxiety, and cognitive impairment. In animal models, this compound has been shown to improve cognitive function, reduce anxiety-like behavior, and enhance the efficacy of antipsychotic drugs. In clinical trials, this compound has demonstrated promising results in improving the symptoms of schizophrenia and cognitive impairment in patients.
特性
IUPAC Name |
N-(4-cyanophenyl)-2-(4-phenylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c20-14-16-6-8-17(9-7-16)21-19(24)15-22-10-12-23(13-11-22)18-4-2-1-3-5-18/h1-9H,10-13,15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHHKHRCRUYHMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide](/img/structure/B5110285.png)
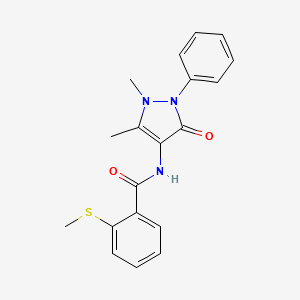
![2-acetyl-3-(4-fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5110299.png)

![1-cycloheptyl-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5110309.png)
![1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5110315.png)
![5-methyl-2-(4-nitrophenyl)-4-({[(1-propionyl-4-piperidinyl)methyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5110329.png)
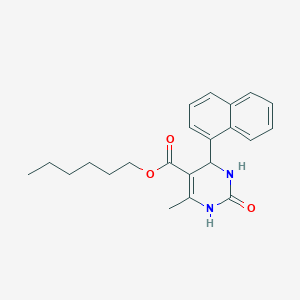
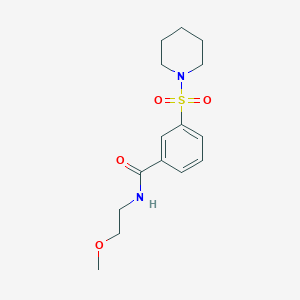
![N~2~-(2,5-dimethoxyphenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5110344.png)
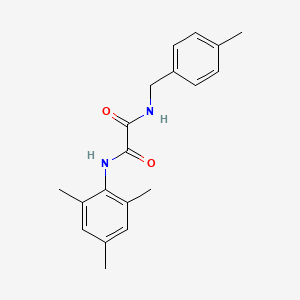
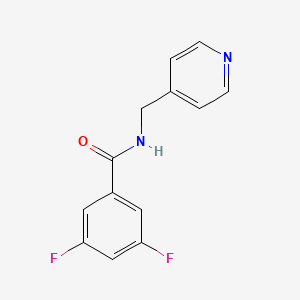
![N-[4-(N-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5110371.png)